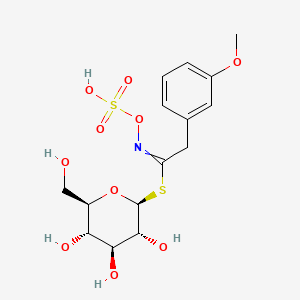

Glucolimnanthin

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO10S2 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C15H21NO10S2/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23)/t10-,12-,13+,14-,15+/m1/s1 |

InChI Key |

RYDIUEJGEAUJAI-LFHLZQBKSA-N |

SMILES |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

glucolimnanthin m-methoxybenzyl glucosinolate |

Origin of Product |

United States |

Natural Occurrence and Distribution of Glucolimnanthin

Primary Botanical Sources

Limnanthes Genus (e.g., Limnanthes alba (Meadowfoam)) as a Rich Source

The Limnanthes genus, particularly Limnanthes alba (Meadowfoam), is recognized as a significant source of glucolimnanthin (B218448). Meadowfoam is cultivated commercially as an oilseed annual crop, notably in the Willamette Valley of Oregon apsnet.orgapsnet.orgacs.orgresearchgate.netfigshare.comwindows.net. Following the extraction of oil from its seeds, the remaining seed meal retains a substantial amount of this compound, typically ranging from 2% to 4% acs.orgresearchgate.netfigshare.com. This makes meadowfoam seed meal a primary source for this glucosinolate.

A study reported the presence of this compound (identified as 3-methoxybenzyl glucosinolate) in Limnanthes alba with a concentration of 200.4*±2.9 and a relative percentage of 14.0±4.0 a unibo.it.

Distribution within Plant Tissues (e.g., Seed Meal Composition)

Glucosinolates, in general, are known to be present in various parts of plants, including roots, stems, leaves, and seeds preprints.org. In Brassica napus, for instance, glucosinolate concentration is often higher in seeds compared to leaves nih.gov. Similarly, glucosinolates are typically found in all parts of Brassicaceae plants, with seeds frequently containing the highest concentrations adiveter.com.

In the context of Limnanthes alba, this compound is a key component of the seed meal, which is the byproduct after oil extraction acs.org. Research has investigated the glucosinolate profile of the whole Limnanthes alba plant, confirming the presence of this compound windows.net.

Identification in Other Plant Species

Beyond the Limnanthes genus, this compound has been identified in several other plant species, particularly within the Brassicaceae family.

Presence in Hesperis matronalis L.

Hesperis matronalis L., commonly known as Dame's Rocket, is a species within the Brassicaceae family where glucosinolates have been studied core.ac.ukmdpi.comcaldic.com. While some research has claimed the presence of complex derivatives related to 3,4-dihydroxybenzyl glucosinolates in Hesperis matronalis, the supporting data for these specific claims has been noted as lacking core.ac.uk. Another study identified an "unknown" glucosinolate in Hesperis matronalis with a concentration of 236.9*±6.1 and a relative percentage of 22.0±5.8 a, which may refer to this compound or a related compound unibo.it.

Detection in Lepidium peruvianum

Lepidium peruvianum, also widely known as Maca or Lepidium meyenii, is a plant native to the Andes of Peru that has garnered significant attention for its rich glucosinolate content njau.edu.cnsci-hub.senih.govmdpi.comresearchgate.netunits.it. Glucosinolates are considered among the most abundant active ingredients in Maca. Studies have identified this compound, sometimes referred to as Glucoaubrietin or G3, in Maca root powder and tuber extracts sci-hub.semdpi.com. Lepidium peruvianum is known to contain various glucosinolates, including glucotropaeolin, glucobrassicin (B1234704), and sinalbin, in addition to this compound nih.govresearchgate.net. Chromatographic analysis has shown that this compound can co-elute with other glucosinolates like glucoaubrietin and gluconasturtiin (B1219410) in species like Lepidium sativum, indicating the need for precise analytical methods for its identification researchgate.net.

Occurrence in Sisymbrium officinale and S. orientale

The genus Sisymbrium, which includes Sisymbrium officinale (Hedge Mustard) and Sisymbrium orientale, is another group of plants where glucosinolates, including this compound, have been identified units.itmdpi.comresearchgate.netguildhe.ac.ukresearchgate.net. Research has confirmed the presence of this compound, specifically identified as 3-methoxybenzyl GSL, in Sisymbrium officinale mdpi.comresearchgate.netresearchgate.net. Analyses of Sisymbrium officinale samples from various locations and plant parts have revealed its glucosinolate profile, with this compound being among the identified compounds mdpi.comresearchgate.net.

Data Tables

Table 1: Glucosinolate Content in Limnanthes alba

| Plant Species | Glucosinolate Name | Concentration (approx.) | Relative Percentage (approx.) | Source |

| Limnanthes alba | This compound (3-methoxybenzyl) | 200.4*±2.9 | 14.0±4.0 a | unibo.it |

Note: The unit for concentration is not specified in the source.

Table 2: Identification of this compound in Lepidium peruvianum

| Plant Species | Glucosinolate Name | Tissue/Part | Notes | Source |

| Lepidium peruvianum (Maca) | This compound (G3) | Tuber extracts | Detected | mdpi.com |

| Lepidium peruvianum (Maca) | This compound (Glucoaubrietin) | Root powder | Identified | sci-hub.se |

Table 3: Identification of this compound in Sisymbrium officinale

| Plant Species | Glucosinolate Name | Notes | Source |

| Sisymbrium officinale | This compound (3-methoxybenzyl GSL) | Identified | mdpi.comresearchgate.netresearchgate.net |

List of Compound Names Mentioned

this compound

3-methoxybenzyl glucosinolate

3-methoxybenzyl isothiocyanate (ITC)

3-methoxyphenylacetonitrile (nitrile)

Glucotropaeolin

Glucoaubrietin

Glucobrassicin

Glucobrassicanapin

Sinalbin

Gluconasturtiin

Glucolepigramin

Glucoputranjivin

Glucocochlearin

Glucosinalbin

Glucocapparin

Glucocheirolin

Glucoraphenin

Glucoraphanin

Glucorucolamine

4-methoxyglucobrassicin (B122029)

3,5-dimethoxysinalbin

3-hydroxy-4-methoxy benzyl (B1604629) glucosinolate

4-hydroxy-Glucobrassicin

2-(3-methoxyphenyl)acetamide (B102801)

2-(3-methoxymethyl)ethanethioamide

Methoxyphenylacetic acid (MPAA)

4-hydroxy-indol-3-ylmethyl GSL

4-methoxyindol-3-ylmethyl glucosinolate

Indole-N-methoxy derivative of glucobrassicin (Neoglucobrassicin)

Pent-4-enylglucosinolate

3-hydroxy-2-methylpropylglucosinolate

Glucosisymbrin

Profiling in Nasturtium officinale (Watercress)

Research into the chemical composition of Nasturtium officinale (watercress) has identified a range of glucosinolates and their derivatives. While watercress is notably rich in gluconasturtiin and phenethyl isothiocyanate (PEITC), studies have also screened for other glucosinolates. One comprehensive analysis of watercress flowers, leaves, and stems aimed to identify and quantify polyphenols, glucosinolates, and isothiocyanates using liquid chromatography with tandem mass spectrometry (LC-MS/MS) frontiersin.orgresearchgate.netnih.gov. This study listed this compound among the glucosinolates for which standards were prepared for analysis frontiersin.orgnih.govnih.govtistory.comunl.edu. However, other research specifically examining watercress powder extracts indicated that while gluconasturtiin and glucobrassicin were detected, this compound, along with several other glucosinolates, was not detected or was below the limit of detection in their analysis tandfonline.com. This suggests that the presence and concentration of this compound in watercress may vary, potentially depending on the specific plant part, growing conditions, or analytical methods employed.

Factors Influencing this compound Content in Natural Sources

The biosynthesis and accumulation of secondary metabolites, including glucosinolates like this compound, are influenced by a complex interplay of genetic, developmental, and environmental factors maxapress.commdpi.com.

Genetic Factors: Genetic diversity within a plant species can lead to significant variations in glucosinolate content. For instance, a survey of meadowfoam (Limnanthes alba) accessions revealed a nine-fold variation in seed this compound content among different breeding lines, highlighting substantial genetic diversity in this compound's primary gene pool peerj.com. This genetic variation offers potential for breeding programs to enhance this compound levels in crop species.

Environmental Factors: Environmental conditions play a crucial role in modulating the synthesis and accumulation of plant secondary metabolites maxapress.commdpi.comd-nb.info. Key environmental factors that can influence this compound content include:

Light Intensity and Photoperiod: Light is a critical factor in plant metabolism, affecting photosynthesis and the synthesis of various compounds, including secondary metabolites maxapress.commdpi.com. Changes in light intensity and duration can alter the production pathways of glucosinolates.

Temperature: Temperature directly impacts enzyme activity and metabolic pathways involved in secondary metabolite synthesis maxapress.comd-nb.info. Specific temperature regimes can favor the accumulation of certain glucosinolates.

Water Availability (Drought): Water stress can act as an elicitor, often leading to an increase in secondary metabolite concentrations as plants attempt to cope with environmental challenges maxapress.com.

Soil Composition and Fertility: Soil nutrient levels and composition can significantly affect plant growth and the production of secondary metabolites maxapress.commdpi.com.

Salinity: Elevated salt levels in the soil can induce the production of certain secondary metabolites, including phenolics, although the response can be species-dependent maxapress.commdpi.com.

Biotic Interactions: Interactions with pathogens, herbivores, and beneficial microorganisms can also trigger defense responses in plants, potentially influencing glucosinolate levels maxapress.com.

Plant Physiology and Development: The stage of plant development and the specific plant part analyzed can also affect glucosinolate content. For example, studies on watercress have shown variations in the concentration of glucosinolates and other metabolites between flowers, leaves, and stems frontiersin.orgresearchgate.netnih.gov. In meadowfoam, this compound is primarily found in the seed meal remaining after oil extraction peerj.comresearchgate.netoregonstate.edu.

Enzymatic Activity and Degradation: The presence and activity of the enzyme myrosinase are critical for the breakdown of glucosinolates into their active forms. While this compound itself may have limited direct toxicity, its degradation products, such as 3-methoxybenzyl isothiocyanate, exhibit significant biological activity researchgate.netnih.gov. Factors that affect myrosinase activity, such as pH and temperature, can therefore indirectly influence the perceived presence and impact of this compound by altering its conversion to active compounds researchgate.net.

Compound List

this compound

Gluconasturtiin

Glucobrassicin

Phenethyl isothiocyanate (PEITC)

3-methoxybenzyl isothiocyanate

3-methoxyphenylacetonitrile

2-(3-methoxyphenyl)acetamide

2-(3-methoxymethyl)ethanethioamide

Glucolepidiin

Sinigrin

Gluconapin

Glucobrassicanapin

Progoitrin

Epiprogoitrin

Glucotropaeolin

Glucoerucin

Glucoiberin

Glucoraphanin

Glucoberteroin

Glucoraphanine

Glucocheirolin

Neoglucobrassicin

4-methoxyglucobrassicin

Glucocamelinin

Homoglucocamelinin

Glucoarabin

Glucomoringin

Sinalbin

Benzyl isothiocyanate (BITC)

Indole-3-carbinol

Biosynthesis and Metabolic Pathways of Glucolimnanthin in Plants

Precursor Amino Acids and Initial Steps

The journey to synthesizing glucolimnanthin (B218448) begins with the aromatic amino acid phenylalanine. phytolab.comfrontiersin.org This initial phase involves converting the amino acid into a key intermediate, an aldoxime, setting the stage for the construction of the core glucosinolate structure. encyclopedia.pubfrontiersin.org

Glucosinolates are classified based on their precursor amino acid, falling into aliphatic, indole (B1671886), and aromatic categories. nih.govencyclopedia.pubresearchgate.net this compound is an aromatic glucosinolate, biosynthetically derived from L-phenylalanine. phytolab.comfrontiersin.org Phenylalanine provides the basic carbon skeleton, including the characteristic phenyl ring, which is later modified to create the final structure of this compound. frontiersin.org The commitment of phenylalanine to this secondary metabolic pathway marks the first crucial step in the biosynthesis of a class of compounds vital for plant defense. frontiersin.orgmdpi.com

The first committed step in the biosynthesis of the glucosinolate core structure is the conversion of the parent amino acid into its corresponding aldoxime. nih.gov In the case of aromatic glucosinolates like this compound, phenylalanine is metabolized to phenylacetaldoxime. frontiersin.orgresearchgate.net This conversion is catalyzed by a specific set of cytochrome P450 monooxygenases belonging to the CYP79 family. encyclopedia.pubnih.gov

Research has identified CYP79A2 as the key enzyme responsible for catalyzing the N-hydroxylation of phenylalanine to produce phenylacetaldoxime. encyclopedia.pubfrontiersin.orggenome.jpmdpi.com This enzymatic step is a critical metabolic branch point, diverting phenylalanine from primary metabolism (like protein synthesis) into the specialized glucosinolate pathway. frontiersin.orgfrontiersin.org

Table 1: Key Enzymes in the Initial Steps of Aromatic Glucosinolate Biosynthesis

| Enzyme Family | Specific Enzyme | Precursor Substrate | Product | Function |

| Cytochrome P450 | CYP79A2 | L-Phenylalanine | Phenylacetaldoxime | Catalyzes the conversion of the amino acid to its corresponding aldoxime. encyclopedia.pubgenome.jpmdpi.com |

Side-Chain Elongation Mechanisms

While many glucosinolates undergo side-chain elongation, particularly aliphatic glucosinolates derived from methionine, this process is less central for benzylglucosinolates like this compound. nih.govoup.com The biosynthesis of this compound proceeds from phenylalanine without the insertion of additional methylene (B1212753) groups into its side chain. phytolab.commdpi.com

However, side-chain elongation is a fundamental mechanism contributing to the diversity of glucosinolates and occurs for some aromatic glucosinolates to produce compounds like homophenylalanine-derived glucosinolates. frontiersin.orgnih.govnih.gov This elongation pathway involves a recurring three-step cycle analogous to leucine (B10760876) biosynthesis. srce.hrnih.gov

The general steps for side-chain elongation are:

Deamination: A branched-chain amino acid aminotransferase (BCAT) converts the amino acid to a 2-oxo acid. nih.govrevista-agroproductividad.org

Condensation: A methylthioalkylmalate synthase (MAM) catalyzes the condensation of the 2-oxo acid with acetyl-CoA. nih.govnih.gov

Isomerization and Decarboxylation: Isopropylmalate isomerase (IPMI) and isopropylmalate dehydrogenase (IPMDH) modify the intermediate, resulting in a chain-elongated 2-oxo acid. revista-agroproductividad.orgresearchgate.net This product can then be transaminated back to an amino acid to enter the core glucosinolate pathway or undergo further elongation cycles. nih.govoup.com

For this compound, the pathway bypasses this elongation cycle, with phenylacetaldoxime serving as the direct precursor for the core structure formation. frontiersin.org

Formation of the Glucosinolate Core Structure

Following the initial formation of the aldoxime, a conserved sequence of enzymatic reactions constructs the shared core structure of all glucosinolates: a β-thioglucose residue linked to a sulfonated oxime. encyclopedia.pubmdpi.com

The key steps and enzymes involved are:

Aci-nitro Compound Formation: The aldoxime (e.g., phenylacetaldoxime) is oxidized by a CYP83 family cytochrome P450. For aromatic aldoximes, CYP83B1 is the primary enzyme, converting the substrate into an unstable aci-nitro compound. encyclopedia.pubnih.gov

S-alkylation: The aci-nitro intermediate is conjugated with a sulfur donor, typically glutathione (B108866). This step is catalyzed by glutathione S-transferases (GSTs), which produces an S-alkyl-thiohydroximate. encyclopedia.pub

Thiohydroximate Formation: The S-alkyl-thiohydroximate is then cleaved by a C-S lyase, SUR1 , to release the thiohydroximic acid. revista-agroproductividad.orgencyclopedia.pub

Glycosylation: The thiohydroximic acid undergoes S-glycosylation, where a glucose molecule is attached from UDP-glucose. This reaction is catalyzed by a UDP-glucosyltransferase, specifically from the UGT74 family (e.g., UGT74B1), to form a desulfoglucosinolate. encyclopedia.pubmdpi.com

Sulfation: In the final step of core structure synthesis, the desulfoglucosinolate is sulfated by a sulfotransferase (SOT). This enzyme transfers a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the N-hydroxy position, yielding the complete glucosinolate core structure. revista-agroproductividad.orgencyclopedia.pub

Table 2: Enzymes of the Glucosinolate Core Biosynthetic Pathway

| Step | Enzyme Family | Example Enzyme(s) | Function |

| 1 | Cytochrome P450 | CYP83B1 | Oxidizes aromatic aldoximes to aci-nitro compounds. encyclopedia.pubnih.gov |

| 2 | Glutathione S-Transferase | GSTs | Conjugates the intermediate with a sulfur donor. encyclopedia.pubmdpi.com |

| 3 | C-S Lyase | SUR1 | Cleaves the S-alkyl-thiohydroximate to form thiohydroximic acid. revista-agroproductividad.orgencyclopedia.pub |

| 4 | UDP-Glucosyltransferase | UGT74 family | Attaches a glucose moiety to form a desulfoglucosinolate. encyclopedia.pubmdpi.com |

| 5 | Sulfotransferase | SOTs (e.g., SOT16) | Transfers a sulfate (B86663) group to form the final glucosinolate. encyclopedia.pubmdpi.com |

Enzymatic Conversion to this compound

The final stage of this compound biosynthesis involves secondary modifications of the side chain of the newly formed benzylglucosinolate. nih.gov These modifications are responsible for the vast structural diversity seen within the glucosinolate family. mdpi.com this compound is chemically known as m-methoxybenzyl glucosinolate, indicating the presence of a methoxy (B1213986) group (-OCH₃) on the meta- (or 3-) position of the phenyl ring. ontosight.aid-nb.info

While the complete enzymatic sequence for the methoxylation of benzylglucosinolate is not fully elucidated specifically for this compound, the process is hypothesized to be a two-step reaction involving hydroxylation followed by methylation. This pattern is observed in the biosynthesis of other modified glucosinolates. nih.gov

Hydroxylation: The first step would be the hydroxylation of the phenyl ring at the meta-position. This reaction is typically catalyzed by a cytochrome P450 monooxygenase (CYP) or a 2-oxoglutarate-dependent dioxygenase (2-ODD). In Barbarea vulgaris, for instance, a gene homologous to GS-OH (a 2-ODD) is involved in the hydroxylation of aromatic glucosinolates. nih.gov A similar enzyme is likely responsible for producing the 3-hydroxybenzylglucosinolate intermediate required for this compound synthesis.

Methylation: The hydroxylated intermediate would then be methylated by a specific O-methyltransferase (OMT). This enzyme would transfer a methyl group from a donor like S-adenosyl-L-methionine (SAM) to the hydroxyl group on the phenyl ring, forming the final m-methoxybenzylglucosinolate, which is this compound.

While the exact gene names for these enzymes in Limnanthes species are not yet defined in the available literature, the functional enzyme classes are well-established in plant secondary metabolism. nih.gov

Genetic Basis of this compound Biosynthesis

The production of this compound is a complex process controlled by a suite of specific genes. While research into the precise genetic basis of every step for this compound is ongoing, studies on Limnanthes alba and other glucosinolate-producing plants have identified key gene families and specific candidates involved in the pathway. nih.govnih.gov this compound is derived from the amino acid phenylalanine. researchgate.net

The core biosynthetic pathway involves several key enzymatic steps encoded by specific genes:

Core Structure Formation : This is a critical phase where the precursor amino acid is converted into the foundational glucosinolate structure. A key gene family involved is the Cytochrome P450s, specifically the CYP79s. In Limnanthes alba, a CYP79A gene has been identified and mapped, which is responsible for converting the amino acid precursor into its corresponding aldoxime. researchgate.netnih.govpeerj.com In Arabidopsis thaliana, CYP79A2 is known to catalyze the conversion of L-phenylalanine to phenylacetaldoxime, the first step in benzylglucosinolate synthesis. uni-koeln.de Subsequent steps involve other CYP enzymes (like CYP83s) and various transferases to form desulfoglucosinolate.

Sulfation : The final step in creating the basic glucosinolate structure is sulfation. This reaction is catalyzed by sulfotransferase enzymes (SOTs), which transfer a sulfate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the desulfo-precursor. nih.gov

Side-Chain Modification : To produce this compound specifically, its precursor, benzylglucosinolate, must undergo a methoxylation event on the phenyl ring. This secondary modification is what distinguishes this compound from other benzylglucosinolates. The specific genes, likely O-methyltransferases, responsible for this final modification in Limnanthes alba are still an area of active research.

Transcriptome analysis of developing meadowfoam embryos has been crucial in identifying and cataloging the genes involved in glucosinolate metabolism. nih.govnih.govpeerj.com Genetic mapping efforts in L. alba have successfully located several key genes, providing a foundation for understanding how these traits are inherited and can be manipulated. nih.govpeerj.com

Table 1: Key Genes and Gene Families in this compound Biosynthesis

| Biosynthesis Stage | Gene/Enzyme Family | Function | Specific Gene (Example) | Citation |

|---|---|---|---|---|

| Core Structure Formation | Cytochrome P450 | Converts precursor amino acid (Phenylalanine) to an aldoxime. | CYP79A | researchgate.netnih.gov |

| Core Structure Formation | Cytochrome P450 | Converts aldoximes to thiohydroxymates or S-alkyl-thiohydroxymates. | CYP83 family | uni-koeln.de |

| Core Structure Formation | Sulfotransferase (SOT) | Catalyzes the final sulfation step to form the glucosinolate. | SOT16 (in A. thaliana) | nih.gov |

| Side-Chain Modification | O-Methyltransferase | Adds a methyl group to the benzyl (B1604629) ring (presumed). | (Candidate genes under investigation) |

Regulation of this compound Biosynthesis within Plant Systems

The synthesis of this compound is a tightly controlled process, regulated at the transcriptional level by a network of factors that respond to both internal developmental cues and external environmental signals. nih.govresearchgate.net This regulation ensures that the production of these defense compounds is balanced with the plant's growth and energy requirements. frontiersin.org

Transcriptional Regulation: The primary drivers of glucosinolate biosynthesis gene expression are specific types of transcription factors. nih.govnews-medical.net These proteins bind to the promoter regions of biosynthetic genes to activate or repress their transcription. news-medical.netwikipedia.org

MYB Transcription Factors : This family of proteins are master regulators of glucosinolate pathways. researchgate.netijcrt.org In Arabidopsis, different groups of MYB factors control specific types of glucosinolates. For instance, MYB28, MYB29, and MYB76 are central to the regulation of aliphatic glucosinolates, while MYB34, MYB51, and MYB122 control the production of indole glucosinolates. researchgate.netijcrt.orgnih.gov While the specific MYB factors that exclusively regulate benzylglucosinolates like this compound are still being fully elucidated, it is clear they are the central control point. ijcrt.org These MYB factors often work in concert with other proteins, such as basic helix-loop-helix (bHLH) transcription factors, to precisely manage gene expression. uni-koeln.deresearchgate.net

Hormonal Regulation: Plant hormones are key signaling molecules that integrate environmental information and developmental states to modulate defense compound production.

Jasmonates (JA) : Jasmonic acid and its derivatives are well-established positive regulators of glucosinolate biosynthesis. nih.govresearchgate.net Elevated jasmonate levels, often triggered by herbivore attack or wounding, lead to the upregulation of MYB transcription factors and subsequently, the entire biosynthetic pathway, resulting in increased glucosinolate accumulation as a defense response. ijcrt.orgoup.commdpi.com

Salicylic (B10762653) Acid (SA) : The role of salicylic acid, another key defense hormone, can be more complex. Depending on its concentration, it can either promote or decrease the accumulation of certain glucosinolates. nih.govoup.com

Auxins and Other Hormones : There is significant crosstalk between glucosinolate biosynthesis and other hormonal pathways, including auxin, which can influence the availability of precursors and the expression of regulatory genes. nih.govnih.gov

Environmental and Developmental Regulation: this compound production is not static and can be influenced by various external factors and the plant's life stage.

Environmental Stimuli : Factors such as light intensity, temperature, and nutrient availability (particularly sulfur and nitrogen) can significantly impact glucosinolate levels. ijcrt.orgmdpi.com Plants can adjust the production of these compounds to adapt to changing environmental conditions and potential threats. mdpi.com

Developmental Stage : The accumulation of this compound is highest in the seeds of meadowfoam, indicating strong developmental regulation. researchgate.netnih.gov The expression of biosynthetic genes is often tissue-specific and timed to coincide with periods when defense is most critical, such as during seed development and germination. nih.gov

Table 2: Regulatory Factors of this compound Biosynthesis

| Regulatory Factor | Type | Effect on Biosynthesis | Mechanism | Citation |

|---|---|---|---|---|

| MYB Proteins | Transcription Factor | Positive | Binds to promoters of biosynthetic genes to activate transcription. | researchgate.netijcrt.org |

| bHLH Proteins | Transcription Factor | Positive | Interacts with MYB factors to form regulatory complexes. | uni-koeln.deresearchgate.net |

| Jasmonic Acid (JA) | Phytohormone | Positive | Induces the expression of regulatory (e.g., MYB) and biosynthetic genes. | nih.govoup.com |

| Salicylic Acid (SA) | Phytohormone | Variable | Interacts with other hormone pathways; effect can be concentration-dependent. | nih.govoup.com |

| Light & Temperature | Environmental Cue | Variable | Influences overall plant metabolism and can upregulate or downregulate pathway genes. | mdpi.com |

| Nutrient Availability | Environmental Cue | Variable | Sulfur and nitrogen are essential components of glucosinolates and their precursors. | ijcrt.org |

Isolation, Purification, and Advanced Analytical Characterization of Glucolimnanthin

Methodologies for Extraction from Plant Matrices

The initial phase of Glucolimnanthin (B218448) isolation involves its extraction from the plant material. This process aims to efficiently solubilize and recover the compound while minimizing the co-extraction of interfering substances.

Conventional Solvent Extraction Techniques (e.g., Aqueous-Alcoholic Solvents)

Conventional extraction methods commonly utilize polar solvents, such as aqueous-alcoholic mixtures, to extract metabolites from plant tissues. Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are frequently employed due to their effectiveness in extracting a broad range of compounds, including glycosides like this compound mdpi.comnih.govphcogcommn.org. The efficiency of these methods is influenced by factors such as solvent polarity, temperature, extraction time, and the solid-to-solvent ratio. For instance, optimizing the alcohol concentration in water, typically in the range of 70-80%, can enhance extraction yields mdpi.com. However, it is noted that elevated temperatures, exceeding 50°C, can lead to the degradation of glucosinolates, including this compound mdpi.com.

Detailed Research Findings: A common approach involves maceration or reflux extraction using 70% methanol or ethanol at temperatures around 50°C for several hours. For example, a study might report extracting this compound from a plant matrix using a 70% methanol solution at 50°C for 2 hours with a solid-to-solvent ratio of 1:10 (w/v), yielding a crude extract. The specific concentration of this compound in such a crude extract would require subsequent quantification.

Advanced Extraction Techniques (e.g., Accelerated Solvent Extraction, Supercritical Fluid Extraction)

Advanced extraction techniques offer advantages such as reduced solvent consumption, shorter extraction times, and improved selectivity.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), utilizes elevated temperatures and pressures to enhance solvent penetration and extraction efficiency lcms.czresearchgate.netresearchgate.net. Typical ASE parameters involve temperatures between 75-125°C and pressures around 1000-2000 psi (7-14 MPa) researchgate.netthermofisher.com. These conditions allow solvents to remain in their liquid state, improving extraction kinetics and yields compared to conventional methods lcms.czresearchgate.net.

Supercritical Fluid Extraction (SFE) , commonly employing supercritical CO2, is an environmentally friendly method that allows for tunable selectivity by adjusting pressure and temperature mdpi.comchemmethod.comengineeringscience.rsresearchgate.net. Optimal conditions for SFE of bioactive compounds often involve pressures between 150-300 bar and temperatures between 40-80°C, with the potential use of co-solvents like ethanol or methanol to improve the extraction of polar compounds mdpi.comengineeringscience.rsunipd.it.

Detailed Research Findings: In an ASE study, this compound could be extracted using 80% ethanol at 100°C and 1500 psi for 10 minutes per cycle, potentially yielding a higher amount of this compound compared to conventional methods with reduced extraction time lcms.czthermofisher.com. SFE using supercritical CO2 with a co-solvent like ethanol at pressures around 200 bar and temperatures of 60°C has also been reported for similar glycosides mdpi.com.

Purification Strategies

Following extraction, the crude plant extract contains this compound along with numerous other compounds. Purification strategies are essential to isolate this compound to a high degree of purity.

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC, Sephadex LH-20)

Chromatographic methods are fundamental for separating and purifying natural products.

Column Chromatography (CC) , typically using silica (B1680970) gel as the stationary phase, is often employed as an initial purification step. Elution is performed using solvent gradients, such as mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, to fractionate the crude extract rochester.educolumn-chromatography.comkanto.co.jpteledynelabs.com.

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is a powerful technique for achieving high purity. Reversed-phase HPLC, commonly using C18 columns, with mobile phases like acetonitrile-water or methanol-water gradients, is effective for separating compounds with similar polarities nih.govhplc.eursc.org.

Sephadex LH-20 Chromatography is a versatile gel filtration medium that can separate compounds based on size exclusion and adsorption, particularly effective for glycosides and phenolic compounds. It swells in both water and organic solvents, allowing for its use in various chromatographic modes researchgate.netsigmaaldrich.comcytivalifesciences.com.

Detailed Research Findings: A multi-step purification protocol might involve initial column chromatography on silica gel using an ethyl acetate/hexane gradient, followed by preparative HPLC on a C18 column with a mobile phase of 30% acetonitrile (B52724) in water, achieving this compound purity exceeding 95% google.com. Sephadex LH-20 column chromatography, often eluted with methanol, is also utilized to isolate fractions enriched in this compound, which are then subjected to further purification by HPLC researchgate.netgoogle.com.

Sample Preparation for Enhanced Purity

Effective sample preparation is crucial for optimizing chromatographic purification and preventing damage to chromatographic systems. Techniques such as Solid-Phase Extraction (SPE) can be used for preliminary cleanup, removing highly polar or non-polar impurities before applying the sample to more sensitive chromatographic systems scharlab.comsigmaaldrich.comthermofisher.comlibretexts.orgyoutube.com. SPE involves conditioning the sorbent, loading the sample, washing away impurities, and then eluting the desired analyte.

Detailed Research Findings: Before high-purity separation by HPLC, fractions enriched in this compound might be concentrated using a rotary evaporator. Subsequently, SPE using a C18 cartridge, with elution by methanol, can effectively remove residual polar impurities and salts. This preparation step is known to significantly improve peak shape and resolution in subsequent HPLC analyses scharlab.comsigmaaldrich.com.

Comprehensive Spectroscopic and Spectrometric Characterization

Once isolated and purified, this compound undergoes rigorous spectroscopic and spectrometric analysis to confirm its identity, elucidate its structure, and verify its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are indispensable for determining the detailed structural arrangement, atom connectivity, and stereochemistry of this compound mdpi.comslu.seresearchgate.net. Characteristic chemical shifts and coupling constants provide definitive structural information.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), often coupled with High-Resolution Mass Spectrometry (HRMS), provide accurate molecular weight information (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and fragmentation patterns that aid in structural elucidation nih.govresearchgate.netinformahealthcare.comscience.gov.

Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups present in the molecule, such as hydroxyl (O-H) and carbonyl (C=O) stretching vibrations, which are indicative of the compound's chemical nature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophoric systems within this compound, aiding in its identification and quantification.

Detailed Research Findings: The ¹H NMR spectrum of purified this compound would typically show characteristic signals for anomeric protons in the range of δ 4.5-5.5 ppm, along with signals corresponding to the protons of the glucose ring and the aglycone moiety. ¹³C NMR would confirm the presence of anomeric carbons (δ 95-105 ppm) and other structural features. HRMS would provide an accurate mass, for example, an [M+Na]⁺ ion at m/z XXXX.XX, consistent with the proposed molecular formula CXXHXXOXX. The IR spectrum would likely exhibit a broad absorption band around 3400 cm⁻¹ (O-H stretch) and specific peaks in the fingerprint region characteristic of glycosidic compounds.

Table 1: Spectroscopic Data of this compound (Illustrative)

| Spectroscopic Technique | Key Observations/Data (Illustrative) | Interpretation |

| ¹H NMR | Anomeric proton signals (δ 4.5-5.5 ppm), glucose ring protons, aglycone signals | Confirms presence of glycosidic linkage and sugar moiety, aglycone structure |

| ¹³C NMR | Signals for anomeric carbon (δ 95-105 ppm), glucose carbons, aglycone carbons | Elucidates carbon framework and functional groups |

| HRMS | [M+Na]⁺ at m/z XXXX.XX | Determines accurate molecular weight and elemental composition (CXXHXXOXX) |

| IR Spectroscopy | ~3400 cm⁻¹ (O-H stretch), ~1640 cm⁻¹ (C=O stretch, if present), ~1050 cm⁻¹ (C-O stretch) | Identifies hydroxyl groups, carbonyl groups, and glycosidic bonds |

| UV-Vis Spectroscopy | λmax at XXX nm | Indicates presence of specific chromophores |

Table 2: Chromatographic Purification Data of this compound (Illustrative)

| Technique | Stationary Phase | Mobile Phase / Eluent | Key Fractions / Purity Achieved (Illustrative) |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane gradient | Fractions 15-20, ~70% purity |

| HPLC (Preparative) | C18 | 30% Acetonitrile/Water | Peak at retention time X min, >95% purity |

| Sephadex LH-20 | Sephadex LH-20 | Methanol | Enriched fraction for further purification |

Compound List:

this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including this compound mdpi.comhyphadiscovery.comresearchgate.netjchps.comweebly.com. This method exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, including the types of protons present, their chemical and electronic environments, and their relative numbers jchps.com. By analyzing ¹H NMR spectra, researchers can identify distinct proton signals, their chemical shifts (indicating electronic environments), and coupling patterns (revealing neighboring protons) jchps.comweebly.com.

Mass Spectrometry (MS and MS/MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for determining the molecular weight and structural fragments of this compound hyphadiscovery.comnih.govnih.govresearchgate.netnih.govupi.edulcms.czbiocrick.comnationalmaglab.orgnih.govnih.govscilit.com. MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular formula and elemental composition lcms.cznationalmaglab.org. Techniques like Electrospray Ionization (ESI) are commonly used for ionizing polar molecules like this compound nih.govnih.gov.

MS/MS, or tandem mass spectrometry, involves the selection of a specific precursor ion, followed by its fragmentation in a collision cell. The resulting fragment ions are then detected, providing detailed insights into the molecule's structure lcms.cznationalmaglab.org. This fragmentation pattern acts as a molecular fingerprint, helping to confirm the identity of this compound and differentiate it from isobaric compounds nih.gov. For instance, programmed cone voltage fragmentation in LC-MS can enhance characteristic fragment ions, improving sensitivity and selectivity compared to standard MS/MS methods nih.gov. The combined use of LC with MS/MS (LC-MS/MS) is particularly powerful for analyzing complex mixtures and identifying compounds based on both their retention time and fragmentation patterns nih.govnih.govcreative-proteomics.com. Data from MS/MS analysis can also be used in conjunction with NMR data for comprehensive structural elucidation mdpi.comresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to identify chromophores within this compound, which are molecular functional groups responsible for absorbing light in the UV-Vis region of the electromagnetic spectrum upi.eduazooptics.comvscht.czmsu.eduresearchgate.net. The absorption of UV-Vis light corresponds to electronic transitions within the molecule, providing information about its electronic structure and the extent of conjugation azooptics.commsu.edu.

Chromatographic Quantification Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices. These methods leverage differences in the physical and chemical properties of compounds to achieve separation, followed by detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the quantification of this compound nih.govnih.govresearchgate.netresearchgate.netproquest.comchromatographyonline.comrsc.org. In HPLC, a sample is injected into a column packed with a stationary phase, and components are separated by a mobile phase flowing through the column. The separated compounds are then detected by a UV detector, which measures the absorbance of UV light at a specific wavelength nih.govnih.govresearchgate.netchromatographyonline.com.

For this compound analysis, typical chromatographic conditions involve reversed-phase C18 columns and mobile phases consisting of acetonitrile and water mixtures, often with buffer additives nih.govresearchgate.netchromatographyonline.com. Detection wavelengths are chosen based on the UV absorption characteristics of this compound, commonly around 220 nm or 229 nm nih.govresearchgate.netproquest.comchromatographyonline.com. Quantification is achieved by comparing the peak area or height of this compound in the sample to a calibration curve generated from standards of known concentrations nih.govnih.govchromatographyonline.com. HPLC-UV is valued for its robustness, sensitivity, and cost-effectiveness for routine analysis rsc.org.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the quantification of this compound, particularly in complex matrices hyphadiscovery.comnih.govresearchgate.netnih.govnih.govnih.govcreative-proteomics.comrsc.org. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. LC-MS/MS allows for the identification and quantification of analytes based on their mass-to-charge ratio and fragmentation patterns nih.govcreative-proteomics.com.

For quantification, LC-MS/MS often employs Multiple Reaction Monitoring (MRM), where specific precursor ions and their characteristic fragment ions are monitored nih.govcreative-proteomics.com. This targeted approach significantly reduces background noise and matrix interference, leading to higher sensitivity and accuracy nih.govnih.govcreative-proteomics.com. LC-MS/MS is crucial for detecting and quantifying this compound at low concentrations, making it ideal for trace analysis and complex biological samples nih.govnih.govcreative-proteomics.com. Its ability to provide both qualitative and quantitative data makes it a powerful tool for comprehensive analysis creative-proteomics.com.

Ultra-High Performance Liquid Chromatography with Photodiode Array (UHPLC-PDA) detection represents an advancement over traditional HPLC, offering faster analysis times, higher resolution, and improved sensitivity wur.nlmeasurlabs.comnih.govajpaonline.com. UHPLC utilizes smaller particle-sized stationary phases and higher operating pressures, leading to more efficient separations ajpaonline.com. The Photodiode Array (PDA) detector is a significant improvement over single-wavelength UV detectors because it can acquire a full UV-Vis spectrum for each eluting peak simultaneously wur.nlmeasurlabs.com.

This capability allows for peak purity assessment and the identification of co-eluting compounds by comparing the UV spectra of sample peaks to reference spectra wur.nlmeasurlabs.com. UHPLC-PDA is highly effective for the simultaneous quantification of multiple components, including this compound, in complex samples wur.nlnih.gov. The rapid separation and comprehensive detection provided by UHPLC-PDA make it a valuable tool for quality control and research applications measurlabs.comnih.gov.

Compound List

this compound

Data Table 1: Characteristic Spectroscopic Data

| Technique | Parameter | Typical Value / Observation | Reference(s) |

| NMR | ¹H NMR (¹H) | Provides detailed information on proton environments and connectivity. | hyphadiscovery.comjchps.comweebly.com |

| ¹³C NMR (¹³C) | Aids in identifying carbon environments and connectivity. | hyphadiscovery.comresearchgate.net | |

| COSY, HSQC, HMBC | Used for establishing proton-proton and proton-carbon correlations. | hyphadiscovery.comresearchgate.netweebly.com | |

| MS | Molecular Ion (e.g., [M+H]⁺ or [M-H]⁻) | Determines molecular weight and elemental composition. | lcms.cznationalmaglab.org |

| Fragmentation Pattern (MS/MS) | Provides structural information through characteristic fragment ions. | lcms.cznationalmaglab.orgnih.gov | |

| UV-Vis | λmax (Absorption Maxima) | Indicates the presence of chromophores and conjugation. | azooptics.comvscht.czmsu.edu |

| Molar Absorptivity (ε) | Relates to the probability of electronic transitions. | vscht.czmsu.eduresearchgate.net |

Data Table 2: Chromatographic Parameters for this compound Quantification

| Technique | Column Type | Mobile Phase Composition (Example) | Detection Wavelength (nm) | Typical Application | Reference(s) |

| HPLC-UV | C18 | Acetonitrile-Water gradient | 220-229 | Quantification, Purity assessment | nih.govresearchgate.netchromatographyonline.com |

| LC-MS/MS | C18 | Acetonitrile-Water gradient | N/A (MS detection) | Sensitive & selective quantification, Trace analysis | nih.govnih.govcreative-proteomics.com |

| UHPLC-PDA | C18 (small particles) | Acetonitrile-Water gradient | 200-400 (full spectrum) | Rapid quantification, Peak purity assessment | wur.nlmeasurlabs.comnih.gov |

Derivatives and Transformation Products of Glucolimnanthin

Enzymatic Hydrolysis by Myrosinase

Myrosinase catalyzes the hydrolysis of glucolimnanthin (B218448), leading to the formation of several distinct classes of compounds. The specific products and their relative yields can be influenced by various factors, including pH and the presence of certain metal ions researchgate.netacs.orgresearchgate.netlibretexts.orgresearchgate.net.

Formation of Isothiocyanates (e.g., 3-Methoxybenzyl Isothiocyanate (MBITC))

A major product of this compound hydrolysis by myrosinase is 3-methoxybenzyl isothiocyanate (MBITC) researchgate.netgoogle.comresearchgate.netacs.orgapsnet.orgnih.govnih.govnih.govusda.govacs.orgmdpi.comessentialingredients.com. This compound is formed through the cleavage of the glucose and sulfate (B86663) moieties from the parent glucosinolate, followed by the rearrangement of the unstable aglycone intermediate google.comfrontiersin.org. MBITC is often identified as a predominant and highly toxic degradation product, contributing significantly to the bioactivity observed in meadowfoam seed meal researchgate.netnih.gov. Research has also shown that MBITC can react with 3-methoxybenzyl amine (3MBAm), another potential degradation product, to form 1,3-di(3-methoxybenzyl) thiourea (B124793) (3MBTU) researchgate.netessentialingredients.com.

Formation of Nitriles (e.g., 3-Methoxyphenyl (B12655295) Acetonitrile (B52724) (MPACN))

Another significant product resulting from this compound hydrolysis is 3-methoxyphenyl acetonitrile (MPACN), also referred to as 3-methoxybenzyl nitrile google.comresearchgate.netacs.orgapsnet.orgnih.govnih.govnih.gov. Nitriles are formed as an alternative pathway to isothiocyanates during glucosinolate breakdown, and their formation can be favored under certain conditions researchgate.netfrontiersin.org. MPACN has been observed to persist for longer periods compared to MBITC in some studies acs.org and has demonstrated seed germination inhibitory effects google.com.

Formation of Thioamides (e.g., 2-(3-Methoxyphenyl)ethanethioamide)

The enzymatic hydrolysis of this compound can also yield 2-(3-methoxyphenyl)ethanethioamide researchgate.netnih.govnih.govnih.govusda.govacs.orgoregonstate.edu. This thioamide has been identified as a degradation product in studies involving meadowfoam seed meal treated with myrosinase-active seeds or specific co-factors like FeSO4 nih.govnih.govacs.orgoregonstate.edu. In some instances, this thioamide has been reported as a novel natural product usda.govoregonstate.edu. Research indicates that this compound exhibits toxicity towards certain soil-borne pathogens, such as Meloidogyne hapla and Pythium irregulare, although it appears less potent than MBITC researchgate.netnih.gov.

Formation of Acetamides (e.g., 2-(3-Methoxyphenyl)acetamide)

2-(3-Methoxyphenyl)acetamide (B102801), or acetamide, is another derivative identified from this compound degradation researchgate.netnih.govacs.orgresearchgate.netscience.gov. It is understood that acetamides can be formed through the further hydrolysis of the nitrile products researchgate.netoregonstate.edu. Studies have indicated that 2-(3-methoxyphenyl)acetamide is not toxic to several soil-borne pathogens at concentrations up to 1.0 mg/mL researchgate.netnih.gov.

Influence of Environmental Factors (e.g., pH, Metal Ions) on Hydrolysis Product Profiles

Environmental conditions play a crucial role in dictating the profile of glucosinolate hydrolysis products.

pH: The pH of the reaction environment can significantly influence myrosinase activity and the subsequent product distribution. While optimal pH ranges can vary for different myrosinases, studies suggest that neutral to slightly alkaline conditions may favor the activity of myrosinase and the formation of isothiocyanates researchgate.net. Conversely, extreme pH values can hinder enzymatic activity or promote alternative degradation pathways nih.govscielo.br.

Metal Ions: The presence of certain metal ions can also modulate the hydrolysis of this compound. For instance, incubation of meadowfoam seed meal with ferrous sulfate (FeSO4) has been shown to promote the formation of isothiocyanates, nitriles, and thioamides apsnet.orgacs.org. Metal ions, acting as Lewis acids, can activate water molecules or directly interact with substrates, influencing reaction mechanisms and product yields in hydrolysis processes libretexts.orgresearchgate.netrsc.orgfrontiersin.org.

Non-Enzymatic Degradation Pathways

While myrosinase-mediated hydrolysis is the primary route for this compound transformation, non-enzymatic degradation can also occur. For example, the heat treatment applied during the industrial oil extraction process from meadowfoam seeds inactivates myrosinase nih.gov. Under these conditions, 3-methoxyphenylacetonitrile (nitrile) has been identified as a product formed through heat-induced degradation of this compound apsnet.org. Further research into specific non-enzymatic pathways for this compound is ongoing, but it is understood that factors such as heat and moisture can contribute to its breakdown researchgate.netnih.gov.

Preclinical Biological Activities and Mechanistic Investigations of Glucolimnanthin and Its Derivatives

Anti-Cancer and Chemopreventive Research (In Vitro Models)

Research into the anti-cancer and chemopreventive potential of glucosinolates and their derivatives, including those derived from glucolimnanthin (B218448), has primarily focused on their effects on cancer cell lines and their mechanisms of action.

Modulation of Cellular Processes in Cancer Cell Lines

Glucosinolate derivatives, particularly isothiocyanates (ITCs), are recognized for their capacity to mediate cell growth inhibition and induce apoptosis in cancerous cells. biosynth.com Studies indicate that the covalent binding of ITCs to specific protein targets within cells is a key mechanism contributing to these effects. researchgate.net While this compound itself has demonstrated a lack of cytotoxicity in tested cell lines such as HaCaT, G361, and SH4, its derivatives, MBITC and MPACN, have shown activity in modulating cellular processes relevant to cancer. mdpi.com Specifically, MBITC has been observed to inhibit cell proliferation in primary epidermal keratinocytes (HPEKs). nih.govresearchgate.net Furthermore, the derivatives MBITC and MPACN have exhibited potential anti-photocarcinogenic properties by modulating proliferation in reconstructed human skin equivalents. nih.govresearchgate.net

Induction of Apoptosis and Cell Growth Inhibition

The induction of apoptosis (programmed cell death) and the inhibition of cell growth are critical hallmarks of effective anti-cancer agents. Glucosinolates and their hydrolysis products, such as isothiocyanates, are known to exert these effects in cancer cells. biosynth.com The mechanism often involves the interaction of ITCs with cellular proteins, leading to pathways that trigger apoptosis and impede cell proliferation. researchgate.net Research has shown that MBITC, a derivative of this compound, can inhibit the proliferation of keratinocytes. nih.govresearchgate.net In more complex in vitro models, such as reconstructed human skin equivalents, MBITC and MPACN have demonstrated an ability to counteract UVB-induced proliferation, as evidenced by a reduction in proliferating cell nuclear antigen (PCNA)-positive cells and a prevention of epidermal hyperplasia. nih.govresearchgate.net

Effects on Xenobiotic Metabolism and DNA Binding in Mammalian Cell Cultures (e.g., Benzo[a]pyrene (B130552) Metabolism)

This compound and its derivatives have been investigated for their influence on cellular detoxification pathways, specifically concerning xenobiotic metabolism and DNA binding. Studies have reported that this compound, a plant glucosinolate, can increase the metabolism and subsequent DNA binding of the carcinogen benzo[a]pyrene in hamster embryo cell cultures. epdf.pubhawaii.edu This effect was also observed with m-methoxybenzyl isothiocyanate (MBITC), a direct degradation product of this compound, when applied to hamster embryo cells prior to exposure to benzo[a]pyrene. epdf.pub These findings suggest a role for this compound derivatives in modulating cellular responses to environmental carcinogens.

Photoprotective Properties (In Vitro and Ex Vivo Models)

The derivatives of this compound, MBITC and MPACN, have demonstrated significant potential as photoprotective agents, particularly against damage induced by ultraviolet B (UVB) radiation.

Amelioration of UVB-Induced DNA Damage (e.g., Cyclobutane (B1203170) Pyrimidine (B1678525) Dimers)

UVB irradiation is a major cause of DNA damage in skin cells, leading to the formation of lesions such as cyclobutane pyrimidine dimers (CPDs) and phosphorylated H2A.X (γH2A.X). nih.gov Research has shown that treatment with MBITC and MPACN can effectively mitigate UVB-induced DNA damage in reconstructed human skin equivalents. nih.govresearchgate.net These compounds have been observed to decrease the prevalence of epidermal CPDs and significantly reduce levels of phosphorylated γH2A.X, acting as markers of DNA damage. nih.govresearchgate.net The protective effect was evident across tested concentrations, with both compounds showing a significant reduction in these damage markers.

Table 1: Amelioration of UVB-Induced DNA Damage Markers by this compound Derivatives

| Compound | Model System | DNA Damage Marker | Observed Effect | Citation |

| MBITC | EpiDermFT | CPDs | Significant decrease | nih.gov |

| MPACN | EpiDermFT | CPDs | Significant decrease | nih.gov |

| MBITC | EpiDermFT | Phosphorylated γH2A.X | Significant reduction | nih.gov |

| MPACN | EpiDermFT | Phosphorylated γH2A.X | Significant reduction | nih.gov |

Modulation of Matrix Metalloproteinase (MMP) Expression

Matrix metalloproteinases (MMPs) are enzymes involved in tissue remodeling, and their dysregulation, particularly increased activity, is associated with photoaging and skin cancer. nih.gov Studies have indicated that MBITC and MPACN can inhibit the UVB-induced expression of specific MMPs, namely MMP-1 and MMP-3. nih.govresearchgate.net This modulation of MMP expression suggests a protective role against the detrimental effects of UV exposure, such as the loss of skin elasticity and alterations to the dermal-epidermal junction characteristic of photoaged skin. nih.gov Significant inhibition of MMP-1 was observed with MBITC, while MPACN demonstrated significant inhibition of MMP-3 expression.

Advanced Research Methodologies in Glucolimnanthin Studies

Computational Chemistry and In Silico Modeling

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a target macromolecule, typically a protein openaccessjournals.comnih.govresearchgate.net. This method allows researchers to explore potential interactions between a ligand, such as Glucolimnanthin (B218448), and its biological targets at an atomic level openaccessjournals.comnih.gov. By simulating the binding process, molecular docking can identify potential drug candidates, analyze protein-ligand interactions, and optimize ligand structures to enhance binding affinity openaccessjournals.comnih.gov.

The process involves predicting the ligand's conformation, position, and orientation within the target's active site, followed by an assessment of the binding affinity using scoring functions nih.govresearchgate.netresearchgate.net. Advancements in computational power and algorithms have led to more accurate and efficient docking methods, including structure-based and ligand-based approaches openaccessjournals.comnih.gov. These computational strategies are crucial in drug discovery for lead compound optimization and virtual screening studies to identify novel biologically active molecules nih.govnih.govmdpi.com. Molecular docking can also aid in understanding the molecular basis of biological processes and in designing experiments to validate hypotheses openaccessjournals.com.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that establish a correlation between the physicochemical properties or structural features of chemical compounds and their biological activities spu.edu.sywikipedia.orgjocpr.comnih.govanalchemres.orgdergipark.org.tr. The goal of QSAR is to develop mathematical models that can predict the biological activity of new compounds based on their structures spu.edu.sywikipedia.orgjocpr.comnih.govanalchemres.org. This approach is vital in drug discovery for identifying and optimizing lead compounds with desired pharmacological properties jocpr.comnih.gov.

QSAR models typically involve calculating various molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties (e.g., size, shape, lipophilicity, electronic properties) analchemres.orgdergipark.org.trresearchgate.netresearchgate.netnih.gov. These descriptors are then used in statistical regression or machine learning techniques to build predictive models spu.edu.sywikipedia.orgjocpr.comnih.govanalchemres.orgmdpi.com. By quantifying these relationships, QSAR allows researchers to predict the biological activity of novel analogues, thereby reducing the number of compounds that need to be synthesized and tested, saving time and resources spu.edu.syjocpr.com. Furthermore, QSAR models can provide insights into how structural modifications influence a compound's efficacy and its interactions with biological targets jocpr.com.

Isotopic Labeling and Tracing in Metabolic Studies

Isotopic labeling is a technique used to track the passage of specific atoms or molecules through chemical reactions, metabolic pathways, or biological systems wikipedia.orgstudysmarter.co.uk. In metabolic studies, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes are incorporated into a compound, such as this compound, allowing researchers to follow its fate within an organism or cell wikipedia.orgnih.govnih.govnih.govrroij.comprosciento.com. This "tracer" approach provides detailed insights into metabolic turnover rates, pathway activity, and the distribution of compounds wikipedia.orgnih.govnih.govrroij.comprosciento.commpg.de.

Stable isotope-resolved metabolomics (SIRM) and metabolic flux analysis (MFA) are advanced techniques that utilize isotopic labeling to map metabolic networks and quantify the flow of metabolites nih.govnih.govmpg.demit.edu. By administering labeled substrates like ¹³C-glucose, researchers can trace the incorporation of these isotopes into various intracellular metabolites, revealing the activity of pathways such as glycolysis and the Krebs cycle nih.govmit.edunih.gov. These studies can uncover complex metabolic interplays and identify how compounds like this compound are processed by biological systems nih.govnih.govrroij.commpg.de. For instance, studies have shown that this compound can be metabolized within 24 hours and may influence the metabolism of other compounds nih.gov. Isotopic tracing in vivo is particularly valuable for understanding metabolic processes in complex biological systems, including human patients, offering insights into disease pathophysiology and potential drug targets nih.govprosciento.comembopress.org.

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Novel Glucolimnanthin-Related Compounds

While This compound (B218448) is the characteristic glucosinolate in meadowfoam (Limnanthes alba), ongoing research suggests the existence of a broader family of related compounds within the Limnanthaceae family. plantcytogenomics.orgacs.org Future studies will likely focus on the comprehensive profiling of these plants to identify and characterize novel glucosinolates and their breakdown products.

Recent investigations into L. alba seed meal have already led to the identification of several previously unknown metabolites of this compound. acs.orgnih.govresearchgate.net For instance, methoxyphenylacetic acid (MPAA) was identified as a novel breakdown product. nih.govresearchgate.net Additionally, fermentation of meadowfoam seed meal in the presence of ferrous sulfate (B86663) was found to yield 2-(3-methoxyphenyl)ethanethioamide, a novel natural product. acs.orgnih.gov

A comprehensive analysis of four Limnanthaceae species identified glucosinolates derived from several amino acids, including valine, leucine (B10760876), isoleucine, phenylalanine, and tyrosine. plantcytogenomics.orgacs.org This study also tentatively proposed the existence of two 3,5-disubstituted benzylglucosinolates and noted the presence of an isomer of 2-hydroxy-2-methylpropylGSL that had not been previously reported. plantcytogenomics.orgacs.org

Future research in this area will likely involve advanced analytical techniques, such as ultrahigh-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UHPLC-QToF-MS/MS), to analyze desulfated glucosinolates. plantcytogenomics.orgacs.org These efforts will provide a more complete picture of the chemical diversity within the Limnanthaceae family and may uncover new compounds with unique biological activities.

A summary of identified this compound degradation products is presented in the table below.

| Compound Name | Method of Formation | Reference |

| 3-methoxybenzyl isothiocyanate | Myrosinase-mediated hydrolysis | acs.orgnih.gov |

| 3-methoxyphenylacetonitrile | Myrosinase-mediated hydrolysis | acs.orgnih.gov |

| 2-(3-methoxyphenyl)ethanethioamide | Fermentation with FeSO4 | acs.orgnih.gov |

| Methoxyphenylacetic acid (MPAA) | Degradation in activated seed meal | nih.govresearchgate.net |

Deeper Understanding of Biosynthetic Regulation and Genetic Manipulation

The elucidation of the this compound biosynthetic pathway opens the door to its genetic manipulation for enhanced production or the creation of novel compounds. While the core glucosinolate biosynthesis pathway is generally understood, the specific enzymes and regulatory networks controlling this compound production in Limnanthes alba are not fully characterized. Future research will focus on identifying and characterizing the genes responsible for the specific modifications of the this compound side chain.

Metabolic engineering approaches, which have been successfully applied to other glucosinolates, offer a promising avenue for future research. nih.gov By altering the expression of key biosynthetic genes, it may be possible to increase the concentration of this compound in meadowfoam or to produce it in other plant species or microbial systems. nih.govnih.govbiorxiv.org For example, the introduction of exogenous CYP79 genes has been shown to create new glucosinolate profiles in Arabidopsis. nih.gov

The identification of nuclear regulators of glucosinolate metabolism, such as GCC7/IQD1 in Arabidopsis, provides another target for genetic manipulation. usda.gov Understanding the homologous regulatory genes in L. alba could allow for the modulation of this compound accumulation. The ultimate goal of this research is to develop metabolically engineered plants with improved traits for agricultural or industrial applications. nih.govusda.gov

Key research areas for the genetic manipulation of this compound biosynthesis are outlined below.

| Research Area | Objective | Potential Impact |

| Gene Discovery | Identify and characterize genes specific to this compound biosynthesis. | Enable targeted genetic manipulation. |

| Metabolic Engineering | Overexpress key biosynthetic genes or introduce new genes. | Increase this compound yield; produce novel glucosinolates. |

| Regulatory Gene Analysis | Identify and manipulate transcription factors controlling the pathway. | Modulate this compound accumulation in response to developmental or environmental cues. |

| Heterologous Production | Engineer the entire biosynthetic pathway in microorganisms like yeast. | Provide a stable and scalable source of this compound. biorxiv.org |

Exploration of Undiscovered Biological Activities in Non-Human Models

The biological activities of this compound and its degradation products have been primarily investigated in the context of their pesticidal and herbicidal properties. However, there is a significant potential for discovering novel bioactivities in a range of non-human preclinical models. Glucosinolate hydrolysis products, in general, are known to exhibit a wide array of biological effects, including anti-inflammatory, antioxidant, and chemoprotective activities. doaj.orgnih.govmdpi.com

Preclinical studies have demonstrated the toxicity of this compound degradation products against various soilborne pathogens. oregonstate.edu The isothiocyanate derivative, 3-methoxybenzyl isothiocyanate, was found to be particularly effective against the root-knot nematode Meloidogyne hapla, and the plant pathogenic fungi Pythium irregulare and Verticillium dahliae. oregonstate.edu The nematicidal and fungicidal properties of these compounds warrant further investigation in more complex soil systems and against a broader range of plant pathogens.

In addition to their effects on microorganisms, this compound-derived compounds have shown activity against insects. Studies have reported that 3-methoxybenzyl isothiocyanate is toxic to the fall armyworm and the European corn borer. oregonstate.edu Further research could explore the efficacy of these compounds against a wider variety of agricultural insect pests, both as contact toxins and as fumigants. nih.gov

The table below summarizes the known biological activities of this compound degradation products in non-human models.

| Organism | Compound(s) | Observed Effect | Reference |

| Meloidogyne hapla (nematode) | 3-methoxybenzyl isothiocyanate, 3-methoxyphenylacetonitrile, 2-(3-methoxyphenyl)ethanethioamide | Nematicidal | oregonstate.edu |

| Pythium irregulare (fungus) | 3-methoxybenzyl isothiocyanate, 3-methoxyphenylacetonitrile, 2-(3-methoxyphenyl)ethanethioamide | Fungicidal | oregonstate.edu |

| Verticillium dahliae (fungus) | 3-methoxybenzyl isothiocyanate | Fungicidal | oregonstate.edu |

| Fall armyworm (insect) | 3-methoxybenzyl isothiocyanate | Toxic | oregonstate.edu |

| European corn borer (insect) | 3-methoxybenzyl isothiocyanate | Toxic | oregonstate.edu |

Future research should also investigate the potential anti-inflammatory and antioxidant properties of this compound and its metabolites in animal models of chronic diseases. doaj.orgnih.gov While much of the research in this area has focused on sulforaphane (B1684495) from broccoli, the unique chemical structure of this compound's derivatives may confer distinct biological activities.

Development of Targeted Bio-Pesticidal and Bio-Herbicidal Applications

The degradation products of this compound have demonstrated significant potential as natural alternatives to synthetic pesticides and herbicides. nih.govnih.govoregonstate.edu Meadowfoam seed meal, the byproduct of oil extraction, is a rich source of this compound and serves as a promising platform for the development of bio-pesticidal and bio-herbicidal products. acs.orgscience.gov

Research has shown that the herbicidal potency of meadowfoam seed meal is correlated with the formation of 3-methoxybenzyl isothiocyanate, 3-methoxyphenylacetonitrile, and 2-(3-methoxyphenyl)ethanethioamide. acs.orgnih.gov These compounds have been shown to inhibit the germination and growth of various weeds. acs.orgnih.gov The development of methods to control the degradation of this compound to maximize the production of these active compounds is a key area for future research. acs.orgnih.gov For example, the fermentation of seed meal can be manipulated to favor the formation of specific breakdown products. acs.orgnih.gov

The application of glucosinolate-containing plant tissues as biofumigants for weed control is an area of intensive investigation. nih.govsemanticscholar.orgacs.org Future studies will likely focus on optimizing the formulation and application methods of meadowfoam seed meal to enhance its efficacy and consistency in different agricultural settings. This includes determining the optimal soil incorporation techniques, moisture levels, and temperature conditions to maximize the release of bioactive volatiles.

The table below highlights the potential bio-pesticidal and bio-herbicidal applications of this compound-derived products.

| Application | Target Pests/Weeds | Active Compounds | Reference |

| Bio-herbicide | Downy brome (Bromus tectorum), Lettuce (Lactuca sativa) | 3-methoxybenzyl isothiocyanate, 3-methoxyphenylacetonitrile, 2-(3-methoxyphenyl)ethanethioamide, Methoxyphenylacetic acid | acs.orgnih.govacs.orgnih.gov |

| Bio-nematicide | Meloidogyne hapla | 3-methoxybenzyl isothiocyanate, 3-methoxyphenylacetonitrile, 2-(3-methoxyphenyl)ethanethioamide | oregonstate.edu |

| Bio-fungicide | Pythium irregulare, Verticillium dahliae | 3-methoxybenzyl isothiocyanate, 3-methoxyphenylacetonitrile, 2-(3-methoxyphenyl)ethanethioamide | oregonstate.edu |

| Bio-insecticide | Fall armyworm, European corn borer | 3-methoxybenzyl isothiocyanate | oregonstate.edu |

Further research is also needed to understand the mode of action of these compounds on target organisms and to assess their environmental fate and non-target effects.

Advances in Analytical Sensitivity and High-Throughput Screening for Research Purposes

The accurate and efficient quantification of this compound and its metabolites is crucial for all areas of research, from biosynthesis studies to the development of commercial products. Future advancements in analytical chemistry will play a pivotal role in enhancing the sensitivity, selectivity, and throughput of glucosinolate analysis. preprints.orgpreprints.org

A variety of analytical techniques are currently employed for glucosinolate detection, each with its own advantages and limitations. preprints.orgpreprints.org High-performance liquid chromatography (HPLC) is a widely used method, while liquid chromatography-mass spectrometry (LC-MS) offers higher sensitivity and specificity. preprints.orgmdpi.com Other techniques such as gas chromatography-mass spectrometry (GC-MS), capillary electrophoresis (CE), and enzyme-linked immunosorbent assay (ELISA) are also utilized. mdpi.com

Emerging analytical techniques like ion mobility spectrometry (IMS) and nuclear magnetic resonance (NMR) spectroscopy have the potential to significantly improve glucosinolate analysis. preprints.orgmdpi.com NMR is particularly valuable due to its non-destructive nature, while advancements in hyperpolarization techniques can enhance its sensitivity. preprints.orgmdpi.com

For large-scale studies, such as screening plant populations for high-glucolimnanthin varieties or evaluating the bioactivity of numerous compounds, high-throughput screening (HTS) methods are essential. youtube.com The miniaturization and automation of analytical workflows can significantly increase the efficiency of these screening efforts. preprints.org The development of rapid analytical methods, such as direct-infusion mass spectrometry which can analyze a sample in under 30 seconds, will be instrumental in enabling HTS for glucosinolates. nih.gov

The table below compares various analytical techniques for glucosinolate analysis.

| Technique | Advantages | Limitations |

| HPLC | Widely available, robust | Moderate sensitivity and specificity |

| LC-MS | High sensitivity and specificity | Higher cost and complexity |

| GC-MS | Suitable for volatile breakdown products | Requires derivatization for intact glucosinolates |

| ELISA | Fast, cost-effective, suitable for HTS | Potential for cross-reactivity, limited specificity |

| NMR | Non-destructive, highly informative | Lower sensitivity (can be improved with hyperpolarization) |

| IMS | Enhances separation and selectivity | Still an emerging technique for this application |

Future research will focus on the continued development and validation of these advanced analytical methods to ensure the reliable and accurate quantification of this compound and its derivatives in diverse and complex samples. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product research, and their application to this compound holds immense promise. nih.govacs.orgjhidc.orgnih.gov These computational tools can accelerate the discovery of novel compounds, predict biological activities, and optimize various research and development processes. ijrpas.comnutraingredients-usa.com

In the context of this compound research, AI and ML can be applied in several key areas. Machine learning algorithms can be trained on existing data to predict the glucosinolate profiles of different Limnanthes species or cultivars, guiding breeding programs for high-glucolimnanthin varieties. mdpi.com AI can also be used to analyze complex analytical data from techniques like MS and NMR to identify novel this compound-related compounds in an automated and high-throughput manner. nih.gov

AI can also play a crucial role in optimizing the production of this compound and its derivatives. Machine learning models can be used to design more efficient extraction and purification protocols or to engineer metabolic pathways for enhanced production in microbial or plant systems. nih.gov

Potential applications of AI and ML in this compound research are summarized below.

| Application Area | AI/ML Tool/Technique | Potential Outcome | Reference |

| Compound Discovery | Analysis of MS and NMR data | Automated identification of novel glucosinolates and metabolites. | nih.gov |

| Bioactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) modeling | Prediction of pesticidal, herbicidal, or other biological activities. | researchgate.net |

| Genetic Improvement | Predictive modeling of genomic and metabolomic data | Identification of genetic markers for high-glucolimnanthin content. | mdpi.com |

| Process Optimization | Optimization of extraction and synthesis parameters | Increased yield and purity of this compound and its derivatives. | nih.gov |

| Mechanism of Action Studies | Analysis of biological data from preclinical models | Elucidation of the molecular targets and pathways affected by this compound-derived compounds. | acs.org |

The integration of AI and ML into this compound research will undoubtedly accelerate the pace of discovery and translation, unlocking the full potential of this valuable natural compound. nih.govnih.gov

Q & A

Q. What standard methodologies are employed to assess the toxicity of glucolimnanthin and its degradation products against soil-borne pathogens?